Crystal structure and stereochemistry of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol
Crystal structure and stereochemistry of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol
An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol
Executive Summary
The incorporation of fluorine into chiral organic scaffolds is a cornerstone of modern drug discovery and materials science. Specifically, 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol represents a highly versatile fluorinated chiral building block. The presence of the strongly electron-withdrawing trifluoromethyl ( −CF3 ) group adjacent to a stereogenic carbinol center profoundly alters the molecule's stereoelectronic profile, enhancing its hydrogen-bond donating capacity while simultaneously increasing lipophilicity[1]. This whitepaper provides a comprehensive analysis of its stereochemical architecture, crystallographic behavior, and the self-validating methodologies required for its synthesis and structural characterization.
Stereoelectronic Fundamentals & Causality
Regioselective Epoxide Ring-Opening
The synthesis of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol relies on the nucleophilic ring-opening of 2-(trifluoromethyl)oxirane by the chiral auxiliary, 1-phenylethylamine. The regioselectivity of this reaction is entirely dictated by the −CF3 group.
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Causality: The strong inductive ( −I ) effect of the −CF3 moiety destabilizes any transient positive charge buildup at the internal carbon ( C2 ). Consequently, the SN2 transition state at the less hindered, terminal methylene carbon ( C3 ) is significantly lower in energy. This ensures exclusive attack at C3 , yielding the 3-amino-propan-2-ol scaffold rather than the 2-amino isomer[2].
Covalent Diastereomeric Resolution
Because the starting 2-(trifluoromethyl)oxirane is typically utilized as a racemate, its reaction with enantiopure (S) -1-phenylethylamine generates a 1:1 mixture of two distinct diastereomers: (2R,1′S) and (2S,1′S) . Unlike classical diastereomeric salt resolutions, this process forms stable covalent bonds, allowing the resulting diastereomers to be separated by exploiting their differential solubilities and crystal packing energies during fractional crystallization[3]. The chiral 1-phenylethylamine moiety serves a dual purpose: acting as an intrinsic resolving agent and providing a rigid chiroptical framework for subsequent structural analysis[4].
Fig 1: Synthetic workflow and covalent diastereomeric resolution of the fluorinated amino alcohol.
Crystallographic Architecture & Stereochemistry
X-ray crystallography is the definitive technique for assigning the absolute configuration of the newly formed C2 stereocenter. The crystal lattice of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol exhibits several hallmark features specific to heavily fluorinated chiral molecules.
Supramolecular Hydrogen Bonding Networks
The crystal packing is primarily driven by a robust network of intermolecular hydrogen bonds. The −CF3 group lowers the pKa of the adjacent −OH group, making it a superior hydrogen bond donor compared to its non-fluorinated analogs. This results in strong O−H⋯N and N−H⋯O interactions, which typically manifest as infinite 1D supramolecular chains or discrete dimeric synthons along the crystallographic axes.
Resolving CF3 Rotational Disorder
A critical challenge in solving the crystal structure of this compound is the rotational disorder of the −CF3 group. At ambient temperatures, the fluorine atoms frequently exhibit high anisotropic displacement parameters (thermal ellipsoids), occupying multiple discrete positions due to free rotation around the C−C bond.
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Causality: To obtain a high-fidelity structural model and accurately calculate the Flack parameter, data collection must be performed at cryogenic temperatures (e.g., 100 K). This freezes the dynamic disorder, allowing for precise determination of atomic coordinates and unambiguous assignment of absolute stereochemistry.
Fig 2: Key stereoelectronic and non-covalent interactions governing the crystal lattice.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following protocol incorporates built-in quality control (QC) gates, creating a self-validating system for synthesis and structural determination.
Step 1: Regioselective Synthesis
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Dissolve 1.0 equivalent of (S) -1-phenylethylamine in anhydrous methanol under an inert argon atmosphere.
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Cool the solution to 0 °C and add 1.1 equivalents of racemic 2-(trifluoromethyl)oxirane dropwise to control the exothermic ring-opening.
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Stir the reaction mixture at 60 °C for 12 hours.
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QC Gate 1 (Reaction Completion): Monitor via 19F NMR. The reaction is complete when the epoxide signal (approx. −75 ppm) disappears, replaced entirely by the carbinol −CF3 doublet (approx. −80 ppm).
Step 2: Diastereomeric Resolution via Crystallization
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Evaporate the methanol under reduced pressure to yield a crude viscous oil.
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Dissolve the oil in a minimum volume of hot ethyl acetate, then slowly add hexanes until the solution becomes faintly turbid (cloud point).
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Allow the solution to cool undisturbed to room temperature over 24 hours to induce crystallization of the less soluble diastereomer.
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QC Gate 2 (Optical Purity): Isolate the crystals and analyze via Chiral HPLC. A diastereomeric excess (d.e.) of >99% must be achieved. If d.e. is lower, perform a second recrystallization from the same solvent system.
Step 3: X-Ray Crystallographic Validation
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Select a single, optically clear crystal (approx. 0.2×0.2×0.1 mm) and mount it on a diffractometer equipped with a low-temperature device.
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Collect diffraction data at 100(2) K using CuKα radiation ( λ=1.54178 Å) to maximize anomalous dispersion signals for the light atoms (C, N, O, F).
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QC Gate 3 (Structural Integrity): The final structural refinement must yield an R1 factor <0.05 . Crucially, the Flack parameter must refine to 0.00(3) or lower, definitively confirming the absolute configuration of the C2 stereocenter without inversion artifacts.
Quantitative Data Summary
The following table summarizes the benchmark crystallographic and refinement parameters expected for the pure crystalline diastereomer of this fluorinated amino alcohol.
| Crystallographic Parameter | Benchmark / Representative Value | Significance |
| Crystal System | Orthorhombic / Monoclinic | Typical for enantiopure chiral molecules. |
| Space Group | P212121 or P21 | Sohncke space groups; mandatory for chiral compounds lacking inversion centers. |
| Data Collection Temp. | 100(2) K | Essential to suppress −CF3 rotational disorder. |
| Radiation Source | CuKα ( λ=1.54178 Å) | Provides sufficient anomalous scattering for Flack parameter calculation in absence of heavy metals. |
| Final R -factor ( R1 ) | ≤0.045 | Indicates a highly accurate model with minimal residual electron density. |
| Flack Parameter | 0.01±0.03 | Values near zero confirm the correct absolute stereochemical assignment. |
References
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Sigma-Aldrich / Merck KGaA. "3-Amino-1,1,1-trifluoro-2-propanol - Properties and Safety Information." Sigma-Aldrich Catalog. Link
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National Institute of Standards and Technology (NIST). "1,1,1-Trifluoro-2-propanol - Thermochemistry and Phase Change Data." NIST Chemistry WebBook, SRD 69.Link
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Ács, M., et al. "Tandem crystallization strategies for resolution of 3,3,3-trifluorolactic acid[CF3CH(OH)COOH] by chiral benzylamines." ResearchGate. Link
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Lehmann, C. S., et al. "Coincident measurement of photo-ion circular dichroism and photo-electron circular dichroism in 1-phenylethylamine." Physical Chemistry Chemical Physics (RSC). Link
